molecular formula C9H8FNO2 B13820962 1-(4-Fluorophenyl)-2-nitropropene CAS No. 437717-48-1

1-(4-Fluorophenyl)-2-nitropropene

Katalognummer: B13820962
CAS-Nummer: 437717-48-1
Molekulargewicht: 181.16 g/mol
InChI-Schlüssel: VOAXWARMFBBINZ-SREVYHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-nitropropene is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a nitro group attached to a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-nitropropene can be synthesized through a variety of methods. One common approach involves the condensation of 4-fluorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitropropene compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-nitropropene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-nitropropene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity towards specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Chlorophenyl)-2-nitropropene: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-nitropropene: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-2-nitropropene: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-2-nitropropene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

437717-48-1

Molekularformel

C9H8FNO2

Molekulargewicht

181.16 g/mol

IUPAC-Name

1-fluoro-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6-

InChI-Schlüssel

VOAXWARMFBBINZ-SREVYHEPSA-N

Isomerische SMILES

C/C(=C/C1=CC=C(C=C1)F)/[N+](=O)[O-]

Kanonische SMILES

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.